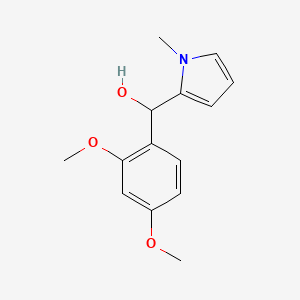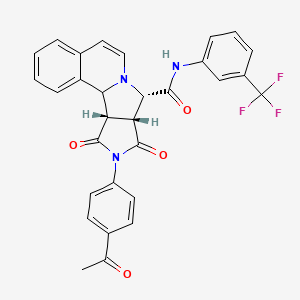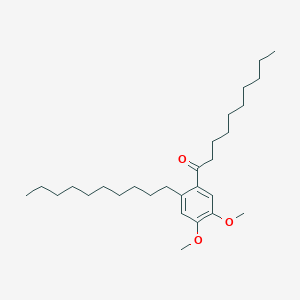
1-(2-Decyl-4,5-dimethoxyphenyl)decan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Decyl-4,5-dimethoxyphenyl)decan-1-one is an organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Decyl-4,5-dimethoxyphenyl)decan-1-one typically involves the reaction of decyl bromide with 4,5-dimethoxyphenyl magnesium bromide, followed by a Grignard reaction to form the desired ketone. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Decyl-4,5-dimethoxyphenyl)decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Decyl-4,5-dimethoxyphenyl)decan-1-one has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Decyl-4,5-dimethoxyphenyl)decan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)decan-3-one
- 1-Decanol
- 1,2-Decanediol
Uniqueness
1-(2-Decyl-4,5-dimethoxyphenyl)decan-1-one stands out due to its unique structural features, such as the decyl chain and dimethoxyphenyl group. These characteristics confer specific chemical and biological properties that differentiate it from similar compounds.
Eigenschaften
CAS-Nummer |
919800-80-9 |
|---|---|
Molekularformel |
C28H48O3 |
Molekulargewicht |
432.7 g/mol |
IUPAC-Name |
1-(2-decyl-4,5-dimethoxyphenyl)decan-1-one |
InChI |
InChI=1S/C28H48O3/c1-5-7-9-11-13-15-16-18-20-24-22-27(30-3)28(31-4)23-25(24)26(29)21-19-17-14-12-10-8-6-2/h22-23H,5-21H2,1-4H3 |
InChI-Schlüssel |
FVUFGKLCGWDIIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC(=C(C=C1C(=O)CCCCCCCCC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


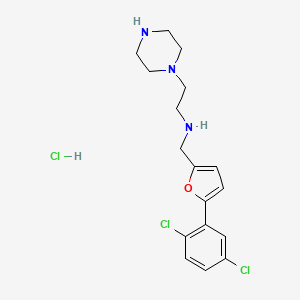
![[Ethenyl(dimethyl)silyl] pentanoate](/img/structure/B12633412.png)
![2-(4-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12633420.png)
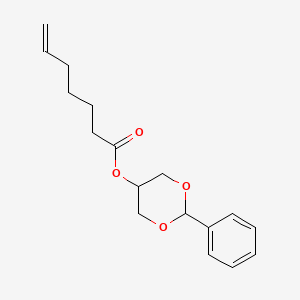
![N-(4-bromo-2-fluorophenyl)-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B12633429.png)
![9-Bromobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12633443.png)
![2-methoxy-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12633449.png)
![2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B12633450.png)
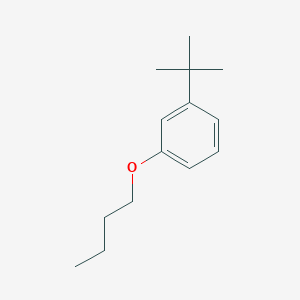
![3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B12633463.png)
![(6-Methyl-3-oxo-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B12633471.png)
![5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12633478.png)
